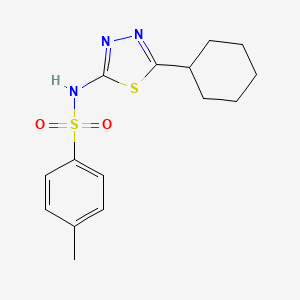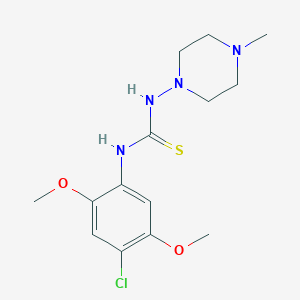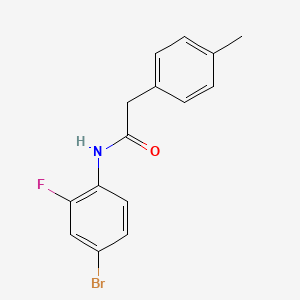![molecular formula C21H16N2O3 B5794610 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide, commonly known as DPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the family of isoquinolin-1-one derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. DPA also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Moreover, DPA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DPA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. DPA has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and CAT. Moreover, DPA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
実験室実験の利点と制限
DPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. DPA is also soluble in various solvents, making it suitable for in vitro studies. However, DPA has some limitations for lab experiments. It has low bioavailability and poor solubility in water, which may limit its efficacy in vivo. Moreover, the mechanism of action of DPA is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research of DPA. Firstly, the mechanism of action of DPA needs to be further elucidated to understand its therapeutic potential fully. Secondly, the efficacy of DPA needs to be tested in vivo to determine its pharmacokinetic and pharmacodynamic properties. Thirdly, the potential of DPA as a therapeutic agent needs to be explored in various diseases, including cancer, inflammation, and oxidative stress. Finally, the development of DPA analogs with improved bioavailability and efficacy needs to be pursued.
Conclusion:
In conclusion, DPA is a synthetic compound that has potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for drug development. The synthesis method of DPA has been optimized to yield high purity and high yield, making it suitable for large-scale production. Further research is needed to fully understand the mechanism of action of DPA and its potential as a therapeutic agent.
合成法
DPA can be synthesized using a multistep process involving the condensation of 2,4-dioxo-1,2,3,4-tetrahydroisoquinoline and 3-phenylpropanoic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain pure DPA. This synthesis method has been optimized to yield high purity and high yield of DPA, making it suitable for large-scale production.
科学的研究の応用
DPA has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DPA has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, DPA has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
IUPAC Name |
N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-18(12-9-13-5-2-1-3-6-13)22-17-11-10-16-19-14(17)7-4-8-15(19)20(25)23-21(16)26/h1-8,10-11H,9,12H2,(H,22,24)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBTXXMTQZYYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)

![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![N-isobutyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5794558.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![2-methoxy-6-methyl-3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5794645.png)